N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide
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Overview
Description
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide is a complex organic compound with a unique structure that combines a pyridine ring, a cyclopropyl group, and a phenylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the alkylation of 5-cyclopropylpyridine with a suitable alkylating agent to introduce the cyclopropyl group. This is followed by the introduction of the phenylsulfanyl group through a nucleophilic substitution reaction. The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)butanamide: Similar structure with a butanamide moiety.
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)ethanamide: Similar structure with an ethanamide moiety.
Uniqueness
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its cyclopropyl and phenylsulfanyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c21-18(8-9-22-17-4-2-1-3-5-17)20-12-14-10-16(13-19-11-14)15-6-7-15/h1-5,10-11,13,15H,6-9,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUSICFNBMSWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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